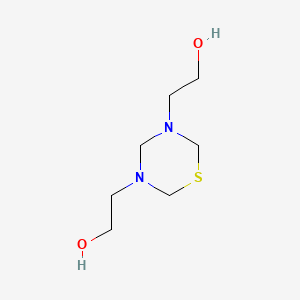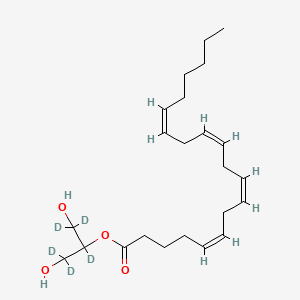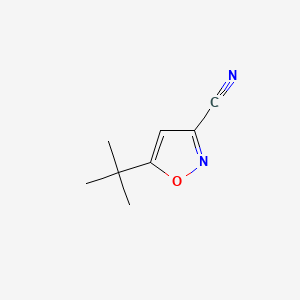
Propafenone dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propafenone is a class 1c anti-arrhythmic medication used to treat illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias . It works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . Propafenone is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It is metabolized primarily in the liver .
Synthesis Analysis
Propafenone is extensively metabolized by phase I and phase II reactions . Its major metabolites are 5-hydroxypropafenone (via CYP2D6) and nor-propafenone (via CYP1A2 and CYP3A4) . The synthesis and testing of a series of 15 propafenone analogues with varied rigidity and basicity provide first trends for selective and dual inhibitors .Molecular Structure Analysis
The molecular formula of Propafenone is C21H27NO3 . Its average mass is 341.444 Da and its monoisotopic mass is 341.199097 Da . The molecular formula of Propafenone dimer is C39H45NO6 .Chemical Reactions Analysis
Propafenone blocks fast inward sodium channels in a frequency-dependent manner, and also has moderate beta-blocking effects . Both the enantiomers and the 5-OH metabolite have a potency to block sodium channels comparable with that of the parent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of Propafenone are well documented . It has a molecular formula of C21H27NO3.HCl and a molecular weight of 377.9 . It is recommended to store it at -20°C as a powder for 3 years and at -80°C in solvent for 1 year .Scientific Research Applications
Antiarrhythmic Properties
Propafenone, primarily recognized for its antiarrhythmic properties, is widely studied in the context of treating cardiac arrhythmias. Its efficacy is notable in conditions like atrial fibrillation and ventricular arrhythmias. For instance, Propafenone has demonstrated effectiveness in suppressing ventricular arrhythmias and preventing recurrence during long-term therapy. This is significant in managing conditions such as Wolff-Parkinson-White syndrome and atrioventricular nodal reentrant tachycardia (Porterfield & Porterfield, 1989). Additionally, Propafenone has been effective in converting atrial fibrillation to sinus rhythm and in managing supraventricular tachycardia (Vita et al., 1989).
Pharmacokinetic and Pharmacodynamic Insights
Understanding the pharmacokinetics and pharmacodynamics of Propafenone is crucial for its application in scientific research. Studies have highlighted its extensive presystemic clearance and significant interindividual variability in pharmacokinetic properties (Siddoway et al., 1984). The pharmacodynamic profile includes its effects on intracardiac conduction, which is concentration-dependent, and its mild beta-adrenergic blocking properties.
Metabolism and Genetic Factors
The metabolism of Propafenone involves pathways such as 5-hydroxylation and N-dealkylation, significantly influenced by genetic factors. For example, the polymorphic metabolism of Propafenone, determined by genetic factors like the debrisoquin/sparteine polymorphism, plays a critical role in its therapeutic efficacy (Kroemer et al., 1989). This aspect is crucial for personalized medicine and understanding individual responses to the drug.
Effects on Cardiac Channels
The effects of Propafenone and its metabolites on cardiac channels, such as the HERG channels, are a significant area of research. These studies are essential to understand the drug's safety profile and its potential proarrhythmic effects (Arias et al., 2003).
Therapeutic Efficacy in Various Arrhythmias
Propafenone's therapeutic efficacy extends to various types of arrhythmias, including supraventricular and ventricular arrhythmias. Its effectiveness in controlling junctional ectopic tachycardia and its use in pediatric patients are notable aspects of its application in arrhythmia management (Grant, 1996).
Safety And Hazards
Propafenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propafenone dimer | |
CAS RN |
1346603-80-2 |
Source


|
| Record name | Propafenone dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP575RZ2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: The research paper mentions propafenone dimer as a potential drug candidate against COVID-19. What is the basis for this claim, and what further research is needed to confirm its efficacy and safety?
A1: The research paper [] utilized molecular docking studies to virtually screen a database of natural compounds for potential inhibitory activity against SARS-CoV-2. Propafenone dimer was identified as a potential candidate due to its predicted binding affinity to a specific target on the virus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


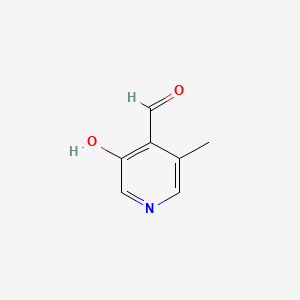
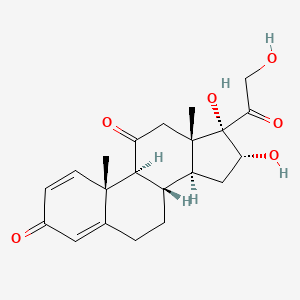
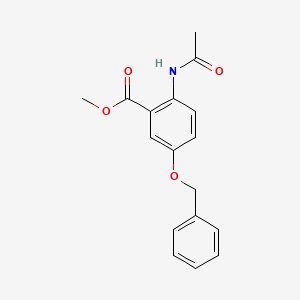
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)


